N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC20184845
Molecular Formula: C21H24N2O4S2
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O4S2 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N2O4S2/c1-13-6-8-14(9-7-13)19(24)23-21-18(16-4-2-3-5-17(16)28-21)20(25)22-15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | WAZOUWGYXCSDCX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflects its hybrid structure combining benzothiophene, tetrahydrothiophene dioxide, and a 4-methylbenzamide moiety . Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₄S₂ |
| Molecular Weight | 432.6 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
| InChI Key | WAZOUWGYXCSDCX-UHFFFAOYSA-N |
The benzothiophene core (a bicyclic system with sulfur) is hydrogenated at the 4,5,6,7 positions, while the tetrahydrothiophene ring is fully oxidized to a 1,1-dioxide . The 4-methylphenylcarbonyl group at position 2 introduces hydrophobic and electron-donating characteristics, which may influence binding interactions.
Synthesis and Characterization
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy: ¹H and ¹³C NMR to verify hydrogenation of the benzothiophene core and substituent integration .
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Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (m/z 432.6) .
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X-ray Crystallography: Limited data exist, but related compounds show planar benzothiophene systems with substituents in equatorial orientations .
Physicochemical Properties
Solubility and Stability
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LogP: Estimated at 3.2 (via ChemAxon), indicating moderate lipophilicity suitable for membrane penetration .
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Solubility: Poor aqueous solubility (<1 mg/mL) due to the hydrophobic benzothiophene and 4-methylphenyl groups; soluble in DMSO or DMF.
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Stability: The sulfone group enhances oxidative stability compared to non-oxidized thiophene analogs .
Hydrogen Bonding Capacity
Comparison with Structural Analogs
Future Research Directions
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Targeted Biological Assays: Evaluate inhibition of BACE-1 (Alzheimer’s target) and RORγt given structural similarities to known modulators .
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ADMET Profiling: Assess pharmacokinetics, including CYP450 interactions and blood-brain barrier permeability.
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Structural Optimization: Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising activity .
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